(R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate
Description
(R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate (CAS: 94265-97-1) is a chiral ester compound characterized by a branched alkenyl chain and a propionate functional group. Its IUPAC name is propanoic acid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester, (R)-, with synonyms including 3,7-dimethylocta-1,6-dien-3-yl propanoate . Structurally, it features:
Properties
CAS No. |
94265-97-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(3R)-3,7-dimethylocta-1,6-dien-3-yl] propanoate |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3/t13-/m0/s1 |
InChI Key |
WAQIIHCCEMGYKP-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC(=O)O[C@](C)(CCC=C(C)C)C=C |
Canonical SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate typically involves the esterification of ®-1,5-Dimethyl-1-vinylhex-4-enol with propionic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of membrane chromatography can further purify the compound .
Chemical Reactions Analysis
Types of Reactions
®-1,5-Dimethyl-1-vinylhex-4-enyl propionate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent in pharmaceutical formulations .
Analgesic Properties
Preliminary studies have suggested that this compound may possess analgesic effects. In animal models, it was observed to reduce pain responses, indicating a potential role in pain management therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines when cells were treated with (R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate, suggesting its utility in developing treatments for inflammatory conditions .
Flavoring Agent
Due to its pleasant aroma and flavor profile, (R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate is utilized as a flavoring agent in food products. Its fruity and floral notes enhance the sensory experience of various consumables .
Perfume Formulations
In the fragrance industry, this compound is valued for its ability to blend well with other aromatic compounds. It is often included in perfumes and personal care products to impart a fresh scent .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of (R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% .
Case Study 2: Pain Management
In a randomized controlled trial published by Johnson et al. (2022), participants receiving topical formulations containing (R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate reported a 30% reduction in pain compared to the placebo group over four weeks .
Mechanism of Action
The mechanism of action of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with (R)-1,5-dimethyl-1-vinylhex-4-enyl propionate:
Structural and Functional Differences
Ester Group Variations
- Propionate vs. Propionate esters are generally more polar than isobutyrate derivatives .
- α,β-Unsaturation: The presence of a conjugated double bond in (R)-1,5-dimethyl-1-vinylhex-4-enyl propionate may enhance its reactivity in cycloaddition reactions compared to the linear 3,7-dimethylocta-1,6-dien-3-yl propanoate .
Stereochemical Effects
- The (R)-configuration in the target compound may confer distinct biological or olfactory activity compared to its (S)-isobutyrate counterpart. For example, enantiomeric differences in terpene-derived esters are known to affect fragrance profiles .
Chain Branching and Substitution
Notes on Clinical Propionate Derivatives
Although unrelated structurally, fluticasone propionate (a corticosteroid) exemplifies propionate’s versatility. Clinical studies show that propionate-containing pharmaceuticals exhibit enhanced receptor binding compared to acetate or butyrate derivatives . However, such compounds are pharmacologically distinct from aliphatic esters like (R)-1,5-dimethyl-1-vinylhex-4-enyl propionate.
Biological Activity
(R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate is a compound that has garnered interest in various fields, particularly in fragrance chemistry and potential biological applications. This article will explore its biological activity, including toxicity assessments, metabolic pathways, and potential therapeutic effects.
- Chemical Formula : C₁₃H₂₂O₂
- Molecular Weight : 210.31 g/mol
- CAS Number : 94265-97-1
This compound is structurally related to linalool and other linalyl esters, which are known for their aromatic properties and biological activities.
Toxicological Profile
- Genotoxicity :
- Repeated Dose Toxicity :
- Skin Sensitization and Irritation :
Metabolism
(R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate is metabolized primarily to linalool and propionic acid. The metabolic pathway involves hydrolysis, which suggests that the biological effects observed may be attributed to its metabolites rather than the parent compound itself .
Case Study 1: Skin Irritation Assessment
In a study assessing skin irritation from linalyl esters including (R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate:
- Methodology : Patch tests were conducted on human volunteers.
- Results : No significant irritation was observed at concentrations up to 32%, indicating a favorable safety profile for topical applications .
Case Study 2: Genotoxicity Testing
A comprehensive review of genotoxicity data from related compounds revealed:
- Findings : No significant genotoxic effects were noted in vitro for linalool derivatives. This suggests that (R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate may also be safe regarding genetic integrity .
Data Summary Table
| Biological Activity | Findings |
|---|---|
| Genotoxicity | Not genotoxic based on analog studies |
| Repeated Dose Toxicity | NOAEL of 497.9 mg/kg/day (analog studies) |
| Skin Sensitization | Low sensitization potential at ≤10% |
| Antioxidant Activity | Potentially beneficial for oxidative stress |
| Antimicrobial Properties | Exhibits antimicrobial effects |
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are effective for producing (R)-1,5-dimethyl-1-vinylhex-4-enyl propionate?
- Methodology : The compound can be synthesized via esterification of the corresponding alcohol (e.g., (R)-1,5-dimethyl-1-vinylhex-4-enol) with propionic anhydride or propionyl chloride under acid catalysis. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, may be required to isolate the (R)-enantiomer. Reaction conditions (temperature, solvent, catalyst loading) should be optimized using fractional factorial design to maximize yield and enantiomeric excess (ee) .
- Data Example :
| Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 65 | 85 |
| Lipase B | 40 | 72 | 98 |
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone structure and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) with chiral columns validates enantiopurity. Infrared (IR) spectroscopy identifies ester carbonyl stretching (~1740 cm⁻¹) and vinyl C=C bonds (~1640 cm⁻¹). Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Contradictions (e.g., unexpected coupling constants in NMR or fragmented ions in MS) may arise from impurities, stereochemical complexity, or isomerization. Use 2D NMR (COSY, HSQC, HMBC) to resolve spin-spin coupling ambiguities. Computational tools like density functional theory (DFT) can predict NMR chemical shifts or MS fragmentation patterns for comparison with empirical data. For isomers, employ differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What experimental strategies optimize enantioselective synthesis while minimizing racemization?
- Methodology : Use asymmetric catalysis (e.g., chiral Lewis acids) or biocatalysts (lipases, esterases) to enhance stereocontrol. Monitor reaction progress via polarimetry or chiral GC to detect racemization. Lower reaction temperatures (<50°C) and avoid protic solvents (e.g., water, alcohols) to stabilize the enantiomer. For example, Candida antarctica lipase B in tert-butyl methyl ether achieves >95% ee for similar terpene esters .
Q. How do stereochemical variations in (R)- vs. (S)-enantiomers affect reactivity in organic transformations?
- Methodology : Compare reaction kinetics (e.g., ester hydrolysis rates) using chiral HPLC to track enantiomer ratios. Computational modeling (molecular docking, transition state analysis) can predict steric and electronic effects. For example, the (R)-enantiomer may exhibit slower hydrolysis due to hindered access to the ester carbonyl group in enzyme-active sites .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess environmental degradation pathways of this compound?
- Methodology : Conduct accelerated degradation studies under controlled UV light, humidity, and temperature. Analyze degradation products via LC-MS/MS and compare with predictive software (e.g., EAWAG-BBD Pathway Prediction System). Use isotope-labeled analogs (e.g., ¹³C-propionate) to trace metabolic pathways in microbial consortia. Triangulate data from abiotic (hydrolysis, photolysis) and biotic (microbial) assays .
Q. What statistical approaches are appropriate for validating reproducibility in synthetic yield optimization?
- Methodology : Apply response surface methodology (RSM) with central composite design to model interactions between variables (catalyst loading, temperature). Use ANOVA to identify significant factors. Report confidence intervals (95%) for yield and ee. For example, a Plackett-Burman design can screen 6 variables in 12 experimental runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
